(Z)-2-benzylidene-3-oxo-2,3-dihydrobenzofuran-6-yl 3,4,5-trimethoxybenzoate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(Z)-2-benzylidene-3-oxo-2,3-dihydrobenzofuran-6-yl 3,4,5-trimethoxybenzoate is a useful research compound. Its molecular formula is C25H20O7 and its molecular weight is 432.428. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Synthesis and Chemical Reactions
- The compound's reactivity was explored in a study where 3-Oxo-2,3-dihydrobenzofuran reacted with various alkyl 2-cyano-3-alkoxypropenoates, leading to the formation of compounds with potential for further chemical applications (Mérour & Cossais, 1991).
- Another study demonstrated the synthesis of 3-acetyl-2-substituted phenyl-5-(3,4,5-trimethoxyphenyl)-2,3-dihydro-1,3,4-oxadiazole derivatives, showcasing the compound's utility in creating structurally diverse molecules (Jin et al., 2006).
Photochemical Properties
- The compound's photochemical behavior was studied in the context of reactions involving radical zwitterions formed from methoxylated benzoic acids, demonstrating its potential in advanced chemical synthesis (Steenken, O'Neill & Schulte‐Frohlinde, 1977).
- Investigations into the thermal and photochemical reactions of (2Z,3Z)-and (2Z,3E)-2-benzylidene-2,3-dihydro-3-mesityl(phenyl)-methylenebenzofuran highlighted the utility of the compound in studying reaction mechanisms under different conditions (Hastings, Heller & Salisbury, 1975).
Biotechnological and Environmental Implications
- A study on dibenzofuran cometabolic degradation by a biphenyl-cultivated Pseudomonas putida strain B6-2, revealed new insights into the biodegradation pathways of benzofuran derivatives, indicating the compound's relevance in environmental and biotechnological research (Li et al., 2009).
Pharmaceutical Potential
- The compound's structural derivatives were investigated for their antiproliferative activities against cancer cells, highlighting its potential in the development of novel anticancer agents (Bassyouni et al., 2012).
Mechanism of Action
Target of Action
It’s known that methyl 3,4,5-trimethoxybenzoate derivatives, which this compound is a part of, are closely related to gallic acid and methyl gallates . These compounds are known for their remarkable biological activities including antimicrobial , anti-inflammatory , and anticancer properties .
Mode of Action
It’s suggested that the compound’s amphiphilic nature allows it to interact with lipid bilayers, which could be a potential site of action . The compound is believed to be embedded into the phosphatidylserine bilayers, where it perturbs the thermotropic gel to liquid crystalline phase transition .
Biochemical Pathways
It’s known that methyl 3,4,5-trimethoxybenzoate derivatives are used to protect tissues and key metabolisms against reactive oxygen species . This suggests that the compound may play a role in the oxidative stress pathway.
Pharmacokinetics
The compound’s interaction with lipid bilayers suggests that it may have good bioavailability .
Result of Action
The compound’s interaction with lipid bilayers results in structural changes that could affect the functioning of the membrane . In the gel phase, the compound promotes the formation of interdigitation, and in the liquid crystalline phase, it decreases the bilayer thickness and increases the hydrogen bonding pattern of the interfacial region of the bilayer .
Properties
IUPAC Name |
[(2Z)-2-benzylidene-3-oxo-1-benzofuran-6-yl] 3,4,5-trimethoxybenzoate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H20O7/c1-28-21-12-16(13-22(29-2)24(21)30-3)25(27)31-17-9-10-18-19(14-17)32-20(23(18)26)11-15-7-5-4-6-8-15/h4-14H,1-3H3/b20-11- |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XBFXTMAQVANNJB-JAIQZWGSSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=CC(=C1OC)OC)C(=O)OC2=CC3=C(C=C2)C(=O)C(=CC4=CC=CC=C4)O3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC1=CC(=CC(=C1OC)OC)C(=O)OC2=CC3=C(C=C2)C(=O)/C(=C/C4=CC=CC=C4)/O3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H20O7 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
432.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.